1-[2-acetamido-3-[6-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Description
1-[2-acetamido-3-[6-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C48H58ClN9O5S3 and its molecular weight is 972.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[2-acetamido-3-[6-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a range of biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is C₃₁H₃₆ClN₃O₄S₂. The presence of multiple functional groups such as amides, thiazoles, and chlorophenyl moieties indicates potential interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Antiviral Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing thiazolidinone rings have shown significant inhibition against viral RNA polymerases . The specific compound under review may share similar mechanisms due to its structural characteristics.
- Cytotoxicity : The cytotoxic profile of this compound is essential for understanding its therapeutic potential. Compounds with comparable structures have demonstrated varying levels of cytotoxicity against cancer cell lines. For example, certain thiazolidinone derivatives have been reported to exhibit IC₅₀ values in the low micromolar range against specific cancer cell lines .
- Enzyme Inhibition : Enzymatic assays suggest that the compound could act as an inhibitor of key enzymes involved in metabolic processes or disease pathways. The presence of the pyrrolidine and thiazole groups can enhance binding affinity to target enzymes .
Case Studies
Several studies have examined related compounds that provide insights into the potential activity of the target molecule:
- Study on Thiazolidinone Derivatives : A study published in MDPI highlighted that thiazolidinone derivatives showed significant inhibitory effects on viral replication and enzyme activity related to HIV and Hepatitis C virus (HCV) with IC₅₀ values ranging from 30 μM to 0.35 μM depending on the specific derivative used .
- Anticancer Properties : Research has indicated that related compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a derivative with a similar chlorophenyl structure was noted for its ability to induce apoptosis in human breast cancer cells at concentrations as low as 10 μM .
Data Tables
To summarize key findings related to biological activity:
Activity Type | Related Compound | IC₅₀/EC₅₀ Value | Target |
---|---|---|---|
Antiviral | Thiazolidinone Derivative | 0.35 μM | HIV Reverse Transcriptase |
Cytotoxicity | Chlorophenyl Derivative | 10 μM | Breast Cancer Cells |
Enzyme Inhibition | Pyrrolidine-containing Compound | 32 μM | HCV NS5B RNA Polymerase |
Properties
Molecular Formula |
C48H58ClN9O5S3 |
---|---|
Molecular Weight |
972.7 g/mol |
IUPAC Name |
1-[2-acetamido-3-[6-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59) |
InChI Key |
SQNZDYHMCMIGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
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